Welcome to the BenchChem Online Store!
molecular formula C13H15NO2S B8567406 4-(2-Methyl-benzothiazol-6-yl)-butyric acid methyl ester

4-(2-Methyl-benzothiazol-6-yl)-butyric acid methyl ester

Cat. No. B8567406
M. Wt: 249.33 g/mol
InChI Key: CGWUWMJMCRDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993631B2

Procedure details

Next, a solution of (E)-4-(2-methyl-benzothiazol-6-yl)-but-3-enoic acid methyl ester in THF (10 mL) is hydrogenated over 10% Pd/C (22 mg, 10% wet) at 1 atm for 48 hours. The catalyst is filtered through Celite and the solvent is removed under reduced pressure. The residue is purified by flash chromatography (heptane:EtOAc, 2:1) to give 4-(2-methyl-benzothiazol-6-yl)-butyric acid methyl ester. MS 250.4 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH2:4]/[CH:5]=[CH:6]/[C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([CH3:14])[S:13][C:9]=2[CH:8]=1>C1COCC1.[Pd]>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([CH3:14])[S:13][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C\C=C\C1=CC2=C(N=C(S2)C)C=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
22 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (heptane:EtOAc, 2:1)

Outcomes

Product
Name
Type
product
Smiles
COC(CCCC1=CC2=C(N=C(S2)C)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.